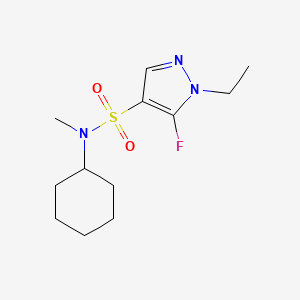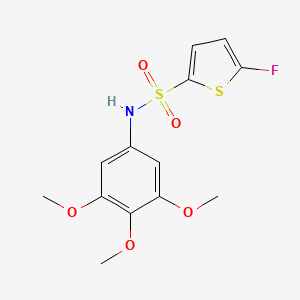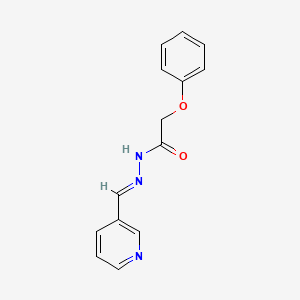![molecular formula C18H12N4O B10911721 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile](/img/structure/B10911721.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by the presence of a benzimidazole ring and a cyanomethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form an intermediate, which is then reacted with a cyanomethoxyphenyl derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile
- (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
- (2E)-2-(1H-benzimidazol-2-yl)-3-(4-cyanophenyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H12N4O |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C18H12N4O/c19-9-10-23-17-8-4-1-5-13(17)11-14(12-20)18-21-15-6-2-3-7-16(15)22-18/h1-8,11H,10H2,(H,21,22)/b14-11+ |
InChI Key |
WZVOLQHFEHBFJA-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC#N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-bromoanilino)-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10911639.png)




![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B10911683.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(4-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B10911689.png)

![N~1~-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B10911700.png)
![2-{4-[3-(4-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B10911701.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911703.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10911710.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10911714.png)
![{4-[(Z)-{(2Z)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10911724.png)
